1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group at the first position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . Another method involves the reaction of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole with n-butyllithium at -78°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding carboxylate or ester derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the tert-butyl and phenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 1-tert-butyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- 1-tert-butyl-5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 1-tert-butyl-3-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Comparison: 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group at the first position and the phenyl group at the fifth position provides distinct steric and electronic properties compared to other similar compounds .
Properties
IUPAC Name |
1-tert-butyl-5-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)16-12(10-7-5-4-6-8-10)11(9-15-16)13(17)18/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRDLRVZQORBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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